

2,4-Dimethylbenzo[h]quinoline spectral data (NMR, Mass Spec)

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Compound of Interest

Compound Name: 2,4-Dimethylbenzo[h]quinoline

Cat. No.: B1597259

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An In-depth Technical Guide to the Spectral Analysis of **2,4-Dimethylbenzo[h]quinoline**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylbenzo[h]quinoline is a polycyclic aromatic N-heterocycle, a class of compounds with significant interest in medicinal chemistry, materials science, and organic synthesis.^[1] The rigid, planar structure and the presence of a nitrogen atom give rise to unique photophysical properties and biological activities.^{[1][2]} Accurate structural elucidation and purity assessment are paramount for any research or development application. This guide provides a comprehensive analysis of the essential spectral data—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—used to characterize this molecule. As a self-validating system, the combination of these techniques provides unambiguous confirmation of the molecular structure.

Molecular Identity and Structure

Before delving into the spectral data, it is crucial to establish the fundamental properties of the molecule.

- Molecular Formula: C₁₅H₁₃N^{[3][4]}
- Molecular Weight: 207.27 g/mol ^{[3][4]}

- CAS Registry Number: 605-67-4[3][4]
- IUPAC Name: **2,4-dimethylbenzo[h]quinoline**[5]

The structural framework, with standardized numbering for spectral assignment, is presented below. This numbering is critical for the unambiguous assignment of NMR signals.

Caption: Structure of **2,4-Dimethylbenzo[h]quinoline** with IUPAC numbering.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For rigid aromatic systems like this, Electron Ionization (EI) is the method of choice due to its ability to induce reproducible fragmentation patterns, creating a molecular "fingerprint." [6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: A dilute solution of the analyte (typically in methanol or dichloromethane) is prepared.
- Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) interface, which ensures sample purity and vaporization.
- Ionization: In the ion source, the vaporized molecules are bombarded with high-energy electrons (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming a positively charged radical cation ($M\cdot+$), known as the molecular ion.
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
- Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight tube), which separates them based on their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of each ion, generating the mass spectrum.

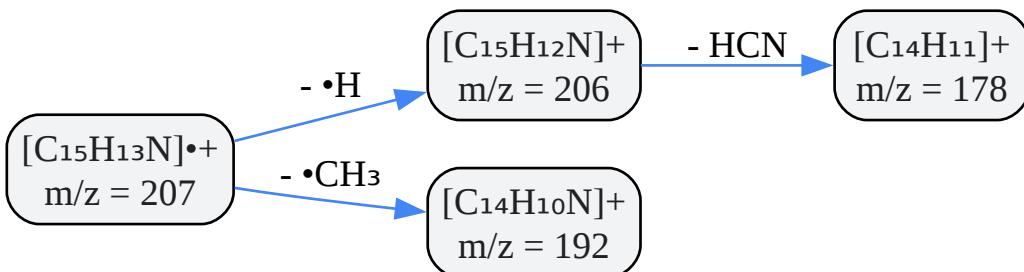
Data Interpretation and Fragmentation

The EI mass spectrum for **2,4-Dimethylbenzo[h]quinoline** is available through the NIST Chemistry WebBook.^{[3][4]} The key peaks are summarized and interpreted below.

m/z	Relative Intensity (%)	Proposed Ion Identity	Rationale
207	100	$[M]^{•+}$	Molecular Ion. The base peak, confirming the molecular weight of 207 g/mol. Its high stability is characteristic of aromatic systems. [6]
206	85	$[M-H]^{•}$	Loss of a hydrogen radical, likely from one of the methyl groups, forming a stable benzyl-type cation.
192	45	$[M-CH_3]^+$	Loss of a methyl radical ($•CH_3$). This is a common fragmentation pathway for methylated aromatics, leading to a stable, expanded ring structure.
165	20	$[M-C_2H_2N]^{•}$ or $[M-HCN]^{•}$	Loss of a neutral acetylene and nitrogen fragment or sequential loss of H and hydrogen cyanide (HCN), indicative of quinoline ring fragmentation.

The high intensity of the molecular ion peak is a testament to the stability of the fused aromatic ring system.[\[6\]](#) The most significant fragmentation event is the loss of a hydrogen radical,

followed by the loss of a methyl group.



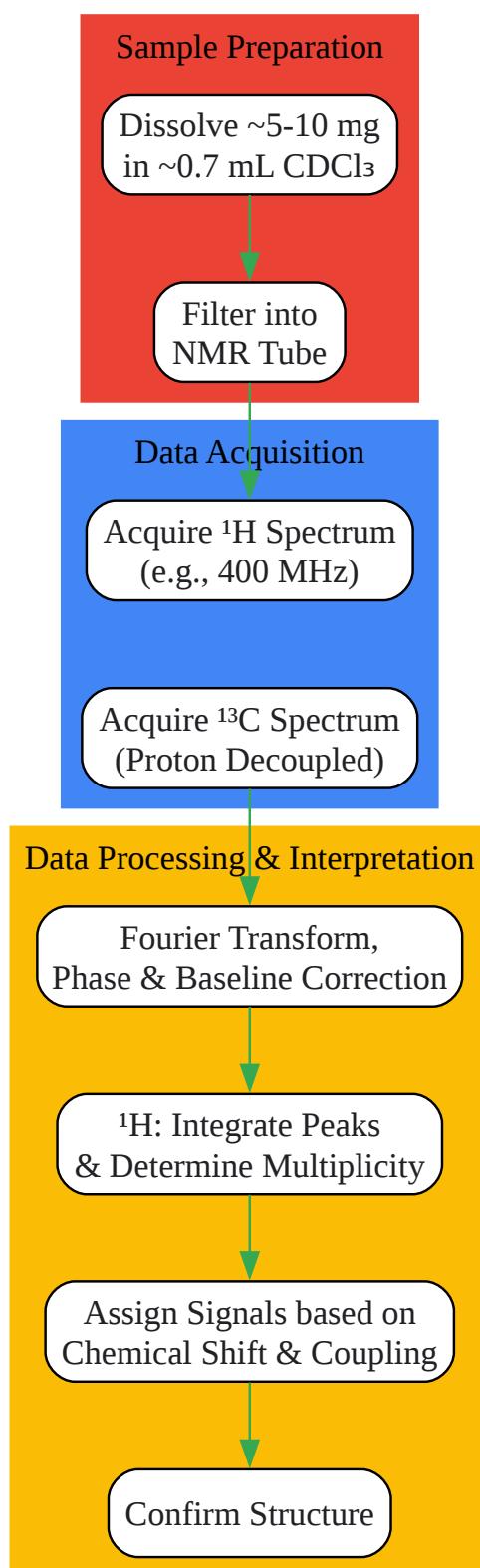
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Caption: Proposed major fragmentation pathways for **2,4-Dimethylbenzo[h]quinoline** in EI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. While a fully assigned experimental spectrum for this specific compound is not readily available in the surveyed literature, a reliable predicted spectrum can be constructed based on established principles and data from analogous quinoline and benzoquinoline derivatives.^{[7][8][9]}

Conceptual Workflow for NMR Analysis



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Caption: Standard workflow for structural elucidation using 1D NMR spectroscopy.

¹H NMR Spectral Analysis

Experimental Protocol:

- Sample Preparation: Dissolve 5-10 mg of **2,4-Dimethylbenzo[h]quinoline** in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a standard pulse sequence.

Predicted Spectrum and Interpretation: The ¹H NMR spectrum is expected to show signals in two main regions: the aromatic region (downfield, $\sim\delta$ 7.0-9.0 ppm) and the aliphatic region (upfield, $\sim\delta$ 2.5-3.0 ppm).

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.8 - 9.0	Doublet	1H	H10	Strongly deshielded by the adjacent nitrogen atom and the "bay region" steric interaction with H9.
~8.1 - 8.3	Doublet	1H	H5	Deshielded due to its position on the extended aromatic system.
~7.9 - 8.1	Doublet	1H	H6	Typical aromatic proton in a fused system.
~7.6 - 7.8	Multiplet	2H	H7, H8	Overlapping signals for the central benzene ring protons.
~7.5 - 7.6	Doublet	1H	H9	Typical aromatic proton.
~7.2 - 7.3	Singlet	1H	H3	Aromatic proton on the pyridine ring, appears as a singlet due to the adjacent methyl-substituted carbon.
~2.8 - 2.9	Singlet	3H	4-CH ₃	Slightly deshielded due

to its position on the aromatic ring.

~2.6 - 2.7

Singlet

3H

2-CH₃

Typical chemical shift for a methyl group attached to an sp² carbon in a pyridine ring.

¹³C NMR Spectral Analysis

Experimental Protocol:

- Sample Preparation: Use the same sample prepared for ¹H NMR.
- Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer (e.g., at 100 MHz). A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Predicted Spectrum and Interpretation: The spectrum will show 15 distinct signals, as all carbon atoms are chemically non-equivalent. The availability of experimental ¹³C NMR data is noted in the PubChem database, which can be used for verification.[\[5\]](#)

Predicted Chemical Shift (δ , ppm)	Carbon Type	Assignment	Rationale
~158 - 160	Quaternary	C2	sp ² carbon directly attached to nitrogen, substituted with a methyl group.
~148 - 150	Quaternary	C4	sp ² carbon in the γ -position to nitrogen, substituted with a methyl group.
~145 - 147	Quaternary	C10b	Bridgehead carbon adjacent to nitrogen.
~135 - 137	Quaternary	C6a	Bridgehead carbon of the naphthalene moiety.
~128 - 130	CH	C5, C6	Aromatic carbons of the naphthalene moiety.
~127 - 129	Quaternary	C4a, C10a	Bridgehead carbons.
~125 - 127	CH	C7, C8, C9, C10	Aromatic carbons of the terminal benzene ring.
~121 - 123	CH	C3	Aromatic carbon on the pyridine ring.
~24 - 26	CH ₃	4-CH ₃	Aliphatic carbon.
~18 - 20	CH ₃	2-CH ₃	Aliphatic carbon.

Conclusion

The comprehensive analysis of **2,4-Dimethylbenzo[h]quinoline** using mass spectrometry and NMR spectroscopy provides a robust and self-validating dataset for its structural confirmation.

EI-MS confirms the molecular weight (m/z 207) and reveals characteristic fragmentation patterns, such as the loss of hydrogen and methyl radicals. ¹H and ¹³C NMR spectroscopy, even when predicted based on sound chemical principles, offers a detailed map of the molecule's carbon-hydrogen framework, allowing for the unambiguous assignment of each atom. This guide provides the foundational protocols and interpretive logic essential for researchers handling this compound, ensuring scientific integrity in applications ranging from fundamental research to drug development.

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